![molecular formula C18H20ClNO B5669077 N-(2-chloro-4,6-dimethylphenyl)-2,4,6-trimethylbenzamide](/img/structure/B5669077.png)
N-(2-chloro-4,6-dimethylphenyl)-2,4,6-trimethylbenzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzamides similar to "N-(2-chloro-4,6-dimethylphenyl)-2,4,6-trimethylbenzamide" often involves acylation reactions, where an amine reacts with an acid chloride or an ester. The presence of chloro- and methyl- groups on the aromatic rings may require specific conditions to ensure regioselectivity and to preserve the integrity of the functional groups during the synthesis. The detailed mechanism and conditions vary depending on the specific substrates and desired product configuration (Yang Hong et al., 2015).
Molecular Structure Analysis
Molecular structure analysis of benzamides, including "N-(2-chloro-4,6-dimethylphenyl)-2,4,6-trimethylbenzamide," typically involves X-ray crystallography and spectroscopic methods. These analyses reveal the orientation of the substituents around the amide bond and the overall conformation of the molecule. For example, the structure of closely related compounds has shown that the conformations of the N—H and C=O bonds in benzamide structures are anti to each other, indicating a possible similar arrangement for the title compound (B. Gowda et al., 2008).
Chemical Reactions and Properties
Benzamides, including "N-(2-chloro-4,6-dimethylphenyl)-2,4,6-trimethylbenzamide," can undergo various chemical reactions, reflecting their chemical properties. These reactions include nucleophilic substitution of the chloro group, reactions at the amide functionality, and electrophilic aromatic substitution facilitated by the electron-donating methyl groups. The specific reactivity patterns depend on the electronic and steric effects of the substituents on the aromatic rings (T. Hudnall & C. Bielawski, 2009).
properties
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2,4,6-trimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO/c1-10-6-12(3)16(13(4)7-10)18(21)20-17-14(5)8-11(2)9-15(17)19/h6-9H,1-5H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKDDIDCUKTDIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC2=C(C=C(C=C2Cl)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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